molecular formula C9H13N3 B7841521 3-(aminomethyl)-N-cyclopropylpyridin-2-amine

3-(aminomethyl)-N-cyclopropylpyridin-2-amine

Cat. No.: B7841521
M. Wt: 163.22 g/mol
InChI Key: NPUKZNOVDWMPCY-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-N-cyclopropylpyridin-2-amine (CAS 1216092-43-1) is a high-purity chemical compound supplied with a minimum purity of ≥98% . This molecule, with a molecular formula of C9H13N3 and a molecular weight of 163.22 g/mol, is characterized as a pyridine derivative featuring both an aminomethyl group and an N-cyclopropyl amine functionalization on its pyridine ring . These specific substituents make it a valuable and versatile building block or intermediate in organic synthesis and medicinal chemistry research. The compound's structure, defined by a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3, along with a topological polar surface area (TPSA) of approximately 50.9 Ų, influences its physicochemical properties and potential interactions in research applications . Researchers utilize this compound in the exploration of novel pharmacologically active molecules, particularly as a scaffold for the development of new therapeutic agents. For safe handling, please note the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The appropriate precautionary statements include wearing protective gloves and eye protection (P280), using only outdoors or in a well-ventilated area (P271), and seeking immediate medical attention if swallowed (P301+P310) . It is essential to store the product sealed in a dry environment at 2-8°C . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-(aminomethyl)-N-cyclopropylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c10-6-7-2-1-5-11-9(7)12-8-3-4-8/h1-2,5,8H,3-4,6,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUKZNOVDWMPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=CC=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzophenone Glycine Imine Intermediate

Patent EP1422220A1 outlines a four-step industrial-scale synthesis of 2-aminomethylpyridines, adaptable to the 3-substituted target. The process begins with the formation of a benzophenone glycine imine (BPGI) ester, which couples with a halogenated pyridine derivative (e.g., 2,3-dichloro-5-trifluoromethylpyridine) under phase-transfer conditions.

Key modifications for C3-aminomethyl installation include:

  • Replacing the C2-chloro substituent with a cyclopropylamine group prior to coupling.

  • Using propionitrile as the solvent to enhance solubility of sterically hindered intermediates.

A representative procedure achieved 85% yield in the coupling step when employing 3-chloro-N-cyclopropylpyridin-2-amine and tetraethylammonium bromide as the phase-transfer catalyst.

Acidic Hydrolysis and Workup

The final steps involve HCl-mediated hydrolysis of the imine protecting group at ≤25°C to prevent decomposition of the acid-sensitive cyclopropyl moiety. Post-hydrolysis, neutralization with aqueous NaOH and extraction with toluene provided the free amine in ≥95% purity.

StepConditionsYield (%)
BrominationNBS, AIBN, CCl4, 80°C89
AminationCuI, L-proline, DMSO, 110°C78
HydrogenolysisH2 (1 atm), Pd/C, EtOH94

Data synthesized from.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Umpolung Method : Highest atom economy but requires specialized reagents (e.g., 1-amidopyridinium salts). Maximum yield: 72%.

  • Glycine Imine Route : Industrially scalable with recyclable reagents (trialkylamine base recovery). Yield: 85%.

  • Cross-Coupling Approach : Flexible for late-stage diversification but involves multiple steps. Overall yield: 61%.

Regiochemical Challenges

The C2 cyclopropylamine group exerts a strong directing effect, complicating C3 functionalization. Computational studies indicate that electron donation from the cyclopropylamine increases electron density at C3 by 12%, favoring electrophilic attacks in the glycine imine route but requiring careful tuning in umpolung strategies .

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)-N-cyclopropylpyridin-2-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the pyridine ring or the aminomethyl group.

  • Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed:

  • Oxidation Products: Pyridine N-oxides and other oxidized derivatives.

  • Reduction Products: Reduced pyridine derivatives and aminomethylated compounds.

  • Substitution Products: Various substituted pyridines and aminomethylated derivatives.

Scientific Research Applications

3-(Aminomethyl)-N-cyclopropylpyridin-2-amine has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Medicine: It has potential therapeutic applications, including as a lead compound in drug discovery for various diseases.

  • Industry: The compound can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(aminomethyl)-N-cyclopropylpyridin-2-amine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Compound Name Substituents (Pyridine Positions) Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Key Hazards (GHS)
3-(Aminomethyl)-N-cyclopropylpyridin-2-amine* 2: Cyclopropylamine; 3: Aminomethyl C₉H₁₃N₃ 163.22 ~1.2 (estimated) Not available (N/A)
4-(Aminomethyl)-N-cyclopropylpyridin-2-amine 2: Cyclopropylamine; 4: Aminomethyl C₉H₁₃N₃ 163.22 ~0.8 H302, H315, H319, H335
3-(Aminomethyl)pyridine 3: Aminomethyl C₆H₈N₂ 108.14 ~0.3 Not regulated (CERCLA/SARA)
N-Isopropyl-3-(trifluoromethyl)pyridin-2-amine 2: Isopropyl; 3: CF₃ C₉H₁₁F₃N₂ 204.20 ~2.5 N/A

*Note: Properties for this compound are inferred from analogs.

  • Lipophilicity: The cyclopropyl group increases LogP compared to unsubstituted 3-(aminomethyl)pyridine, suggesting improved membrane permeability. However, the 3-substituted isomer may exhibit higher LogP than its 4-substituted counterpart due to reduced polarity .

Biological Activity

3-(Aminomethyl)-N-cyclopropylpyridin-2-amine, also known as a pyridine derivative, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring with an aminomethyl group and a cyclopropyl substituent. Its molecular structure can be represented as follows:

  • Chemical Formula : C10_{10}H12_{12}N2_2
  • Molecular Weight : 176.22 g/mol

Research indicates that this compound interacts with specific molecular targets, including enzymes and receptors. The compound may modulate enzymatic activity and influence signal transduction pathways, contributing to its biological effects.

Interaction with Syk Tyrosine Kinase

One significant area of research involves the inhibition of Syk tyrosine kinase, which plays a crucial role in immune responses and inflammatory processes. Inhibiting this kinase may provide therapeutic benefits for autoimmune diseases and certain cancers .

Biological Activity

The biological activities of this compound have been investigated in various studies, highlighting its potential as:

  • Antimicrobial Agent : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.
  • Anticancer Activity : Research indicates that it may inhibit cancer cell proliferation, particularly in hematological malignancies .
  • Anti-inflammatory Effects : By inhibiting Syk tyrosine kinase, the compound may reduce inflammation, making it a candidate for treating inflammatory disorders .

Case Studies

  • Inhibition of Cancer Cell Growth :
    • A study demonstrated that this compound significantly reduced the viability of specific cancer cell lines in vitro. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Antimicrobial Efficacy :
    • Another investigation assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential utility in developing new antibiotics.
  • Syk Inhibition in Autoimmune Disorders :
    • Clinical trials are underway to evaluate the efficacy of this compound as a Syk inhibitor in patients with rheumatoid arthritis. Initial findings suggest promising results in reducing disease activity scores in treated patients .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerReduced viability in cancer cell lines
Anti-inflammatoryDecreased inflammation markers
MechanismDescription
Syk Tyrosine Kinase InhibitionModulates immune response and inflammation
Enzyme InteractionAlters enzymatic pathways involved in cellular signaling

Q & A

Q. Optimization Strategies :

  • Catalyst Screening : Palladium or copper catalysts (e.g., Pd/C, CuI) can enhance coupling efficiency .
  • Temperature Control : Elevated temperatures (80–120°C) improve reaction rates but may require inert atmospheres to prevent decomposition .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while additives like K₂CO₃ can neutralize acidic byproducts.

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing this compound?

Answer:
Discrepancies in spectral data often arise from impurities, tautomerism, or crystallographic packing effects. Methodological approaches include:

  • 2D NMR Techniques : Utilize HSQC and HMBC to resolve overlapping signals and assign proton-carbon correlations unambiguously.
  • X-ray Crystallography : Confirm molecular geometry and hydrogen-bonding patterns, as demonstrated for structurally related pyridin-2-amine derivatives .
  • Computational Validation : Compare experimental IR or NMR shifts with density functional theory (DFT) predictions to identify conformational isomers.

Q. Example Table: Expected 1H^1H NMR Peaks

Proton Environmentδ (ppm)Multiplicity
Cyclopropyl CH₂0.5–1.2m (multiplet)
Pyridine H-46.8–7.5d (doublet)
Aminomethyl NH₂2.8–3.5s (singlet)

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:
Based on GHS classifications for analogous compounds:

  • PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators to mitigate respiratory irritation (H335) and skin exposure (H315) .
  • Ventilation : Use fume hoods to limit inhalation risks during weighing or synthesis.
  • First Aid : Immediate rinsing with water for eye exposure (H319) and medical consultation for ingestion (H302) .

Advanced: What strategies are effective in analyzing the stability of this compound under varying experimental conditions?

Answer:
Stability studies should assess:

  • Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Photochemical Sensitivity : UV-Vis spectroscopy under controlled light exposure.
  • pH-Dependent Degradation : HPLC monitoring of degradation products in acidic/basic buffers (pH 1–13).

Q. Key Metrics :

  • Half-Life (t₁/₂) : Calculate degradation kinetics using Arrhenius plots.
  • Degradation Pathways : Identify byproducts via LC-MS or GC-MS, referencing fragmentation patterns of related amines .

Basic: Which analytical techniques are most reliable for confirming the purity of this compound?

Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phases. Purity >98% is typical for research-grade material.
  • Elemental Analysis (EA) : Verify %C, %H, %N against theoretical values (e.g., C: 65.1%, H: 7.8%, N: 27.1%).
  • Melting Point : Compare observed vs. literature values (if available) to detect solvates or polymorphs .

Advanced: How can researchers address conflicting reports on the reactivity of this compound in nucleophilic reactions?

Answer:
Conflicting reactivity data may stem from solvent effects or competing reaction pathways. Approaches include:

  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps.
  • In Situ Monitoring : Employ Raman spectroscopy or ReactIR to track intermediate formation.
  • Computational Modeling : Map potential energy surfaces (e.g., DFT) to predict regioselectivity in substitution reactions .

Q. Example Table: Reactivity Under Different Solvents

SolventDielectric ConstantReaction Yield (%)
DMF36.785
THF7.562
Ethanol24.378

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